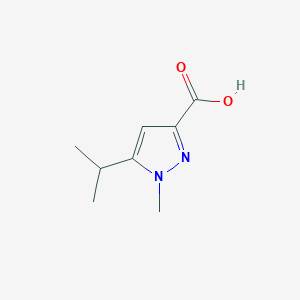
5-amino-2-ethylbenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-ethylbenzonitrile hydrochloride: is a chemical compound with the molecular formula C9H10N2·HCl. It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 5-position and an ethyl group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-ethylbenzonitrile hydrochloride typically involves the following steps:
Nitration: The starting material, 2-ethylbenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-amino-2-ethylbenzonitrile hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry: 5-amino-2-ethylbenzonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-amino-2-ethylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Amino-2-methylbenzonitrile: Similar structure with a methyl group instead of an ethyl group.
5-Amino-2-chlorobenzonitrile: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness: 5-amino-2-ethylbenzonitrile hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct in terms of its chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
5-amino-2-ethylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-2-7-3-4-9(11)5-8(7)6-10;/h3-5H,2,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOWKLUSHZFUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbamoyl}propanoic acid](/img/structure/B2907954.png)

![3-tert-butyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2907959.png)

![Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2907962.png)

![N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2907965.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2907966.png)


![(E)-N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2907969.png)
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2907971.png)

